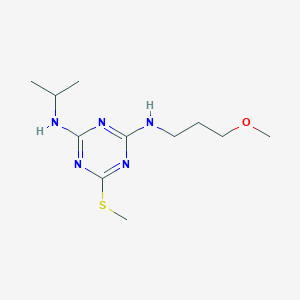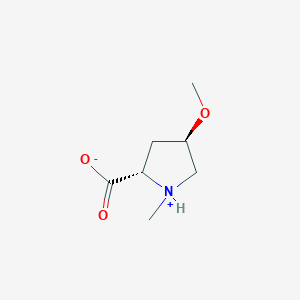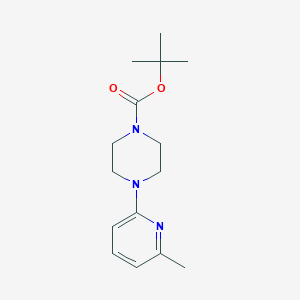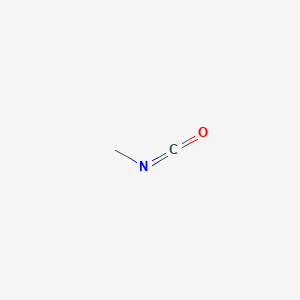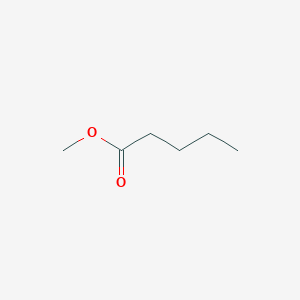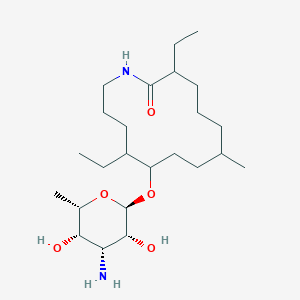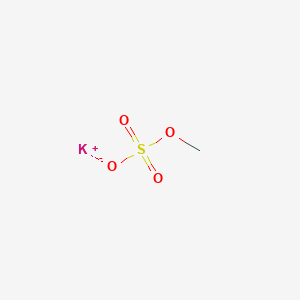![molecular formula C11H9N3 B166369 3-Methyl-3H-imidazo[4,5-H]quinoline CAS No. 132476-02-9](/img/structure/B166369.png)
3-Methyl-3H-imidazo[4,5-H]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3H-imidazo[4,5-H]quinoline is a heterocyclic compound with a fused imidazole and quinoline ring system. It is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is a key enzyme involved in DNA repair, and its inhibition has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Wirkmechanismus
The mechanism of action of 3-Methyl-3H-imidazo[4,5-H]quinoline involves the inhibition of 3-Methyl-3H-imidazo[4,5-H]quinoline. 3-Methyl-3H-imidazo[4,5-H]quinoline is involved in the repair of single-strand DNA breaks, and its inhibition leads to the accumulation of DNA damage and ultimately cell death. In addition, 3-Methyl-3H-imidazo[4,5-H]quinoline inhibition has been shown to enhance the efficacy of DNA-damaging agents such as chemotherapy and radiation therapy.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Methyl-3H-imidazo[4,5-H]quinoline are primarily related to its inhibition of 3-Methyl-3H-imidazo[4,5-H]quinoline. This leads to the accumulation of DNA damage and ultimately cell death. In addition, 3-Methyl-3H-imidazo[4,5-H]quinoline inhibition has been shown to enhance the efficacy of DNA-damaging agents such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Methyl-3H-imidazo[4,5-H]quinoline in lab experiments include its potent and selective inhibition of 3-Methyl-3H-imidazo[4,5-H]quinoline, which makes it a useful tool for studying the role of 3-Methyl-3H-imidazo[4,5-H]quinoline in DNA repair and cancer treatment. However, its limitations include its potential toxicity and the need for further optimization to improve its efficacy and safety.
Zukünftige Richtungen
For the study of 3-Methyl-3H-imidazo[4,5-H]quinoline include the development of more potent and selective 3-Methyl-3H-imidazo[4,5-H]quinoline inhibitors, the investigation of its potential use in combination with other DNA-damaging agents, and the exploration of its potential use in the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of 3-Methyl-3H-imidazo[4,5-H]quinoline involves the condensation of 2-aminobenzonitrile with ethyl glyoxylate to form 2-ethyl-3-cyano-4-quinolinecarboxylic acid ethyl ester. This intermediate is then cyclized with ammonium acetate to form 3-Methyl-3H-imidazo[4,5-H]quinoline.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3H-imidazo[4,5-H]quinoline has been extensively studied for its potential use in cancer treatment. Its ability to inhibit 3-Methyl-3H-imidazo[4,5-H]quinoline has been shown to sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy. In addition, it has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
132476-02-9 |
|---|---|
Produktname |
3-Methyl-3H-imidazo[4,5-H]quinoline |
Molekularformel |
C11H9N3 |
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
3-methylimidazo[4,5-h]quinoline |
InChI |
InChI=1S/C11H9N3/c1-14-7-13-11-9(14)5-4-8-3-2-6-12-10(8)11/h2-7H,1H3 |
InChI-Schlüssel |
NQKRQRSGLOAOBI-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1C=CC3=C2N=CC=C3 |
Kanonische SMILES |
CN1C=NC2=C1C=CC3=C2N=CC=C3 |
Synonyme |
3H-Imidazo[4,5-h]quinoline,3-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



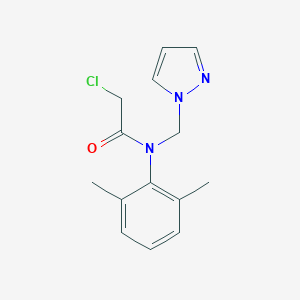
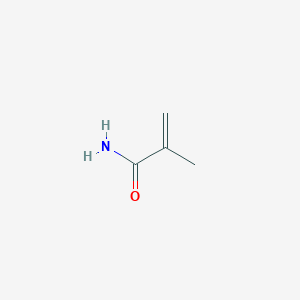
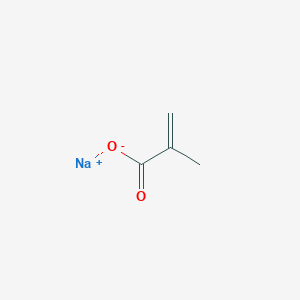
![2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B166296.png)
